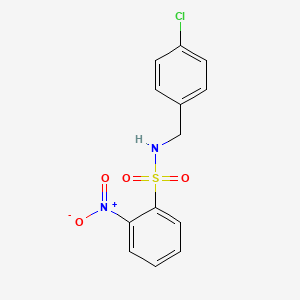

N-(4-chlorobenzyl)-2-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O4S/c14-11-7-5-10(6-8-11)9-15-21(19,20)13-4-2-1-3-12(13)16(17)18/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCYRNMRPWBQHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Sulfonylation Approach

The most widely reported method involves the reaction of 2-nitrobenzenesulfonyl chloride with 4-chlorobenzylamine in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. The reaction proceeds via nucleophilic substitution, where the amine group of 4-chlorobenzylamine attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing the chloride ion. A typical procedure involves:

- Dissolving 4-chlorobenzylamine in DMF under an inert atmosphere.

- Adding 2-nitrobenzenesulfonyl chloride dropwise at 0–5°C to minimize side reactions.

- Stirring the mixture at room temperature for 4–6 hours.

- Quenching the reaction with ice-cold water to precipitate the product.

This method yields this compound with a purity of 90%. The crude product is typically purified via recrystallization from ethanol or aqueous ethanol, achieving a recovery rate of 75–85%.

Phase-Transfer Catalyzed Synthesis

A patent by describes an optimized protocol using phase-transfer catalysts (PTCs) such as tris(dioxa-3,6-heptyl)amine (TDA-1) to enhance reaction efficiency. Key steps include:

- Mixing 4-chlorobenzylamine with 2-nitrobenzenesulfonyl chloride in toluene.

- Adding tripotassium phosphate as a base and TDA-1 (1–2 mol%) to facilitate interfacial reactivity.

- Refluxing the mixture at 110–112°C for 20 hours.

This method achieves a yield of 79.2% with reduced side products, attributed to the PTC’s ability to stabilize reactive intermediates.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction kinetics and product purity. Comparative studies reveal that:

- Polar aprotic solvents (DMF, acetonitrile): Enhance solubility of sulfonyl chloride but may lead to over-sulfonylation at elevated temperatures.

- Toluene with PTC: Reduces side reactions and improves yield in reflux conditions.

A temperature range of 20–25°C is optimal for the initial reaction phase, while reflux (100–112°C) is employed in PTC-assisted methods to accelerate the reaction.

Stoichiometry and Additives

Stoichiometric excess of 4-chlorobenzylamine (1.2–1.5 equivalents) minimizes unreacted sulfonyl chloride, which can hydrolyze to sulfonic acid impurities. Additives such as sodium iodide (0.1–0.5 mol%) in toluene improve reaction rates via halide exchange mechanisms.

Characterization and Analytical Data

Spectroscopic Analysis

- IR Spectroscopy: Key peaks include $$ \nu{\text{SO}2} $$ at 1302–1398 cm⁻¹ (asymmetric stretching) and 1127–1183 cm⁻¹ (symmetric stretching), confirming sulfonamide formation. The nitro group ($$ \text{NO}_2 $$) exhibits bands at 1506–1587 cm⁻¹.

- $$ ^1\text{H} $$ NMR: Signals at $$ \delta $$ 3.37–4.08 ppm (singlet, NH of sulfonamide) and $$ \delta $$ 10.19–10.81 ppm (NH of benzylamine) validate the structure. Aromatic protons resonate at $$ \delta $$ 7.50–8.50 ppm.

Crystallographic Data

Single-crystal X-ray diffraction of analogous compounds (e.g., N-(2-chlorophenyl)-4-nitrobenzenesulfonamide) reveals centrosymmetric dimers stabilized by N–H···O hydrogen bonds. This suggests a similar crystalline packing arrangement for this compound.

Challenges and Mitigation Strategies

Common Impurities

- Hydrolysis Byproducts: Unreacted sulfonyl chloride may hydrolyze to 2-nitrobenzenesulfonic acid, detectable via HPLC. Washing with dilute HCl (0.1 M) removes residual sulfonic acids.

- Di-Sulfonylation: Over-sulfonylation at the benzyl position is prevented by maintaining stoichiometric control and low temperatures during sulfonyl chloride addition.

Purification Techniques

- Recrystallization: Ethanol/water mixtures (3:1 v/v) yield high-purity crystals (>90%).

- Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) eluent resolves sulfonic acid impurities.

Industrial-Scale Synthesis Considerations

Patents describe large-scale production using continuous distillation to remove solvents (e.g., toluene) under reduced pressure (50 mbar). Key parameters include:

- Reactor Design: Jacketed reactors for precise temperature control during exothermic steps.

- Workup: Countercurrent washing with sodium bicarbonate (50 g/L) to neutralize acidic byproducts.

Emerging Methodologies

Recent advances focus on green chemistry approaches:

- Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while maintaining yields of 70–75%.

- Biocatalytic Routes: Preliminary studies explore lipase-mediated sulfonylation in aqueous media, though yields remain suboptimal (30–40%).

Applications and Derivatives

While the primary use of this compound is as a synthetic intermediate, its derivatives exhibit:

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The sulfonamide group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Major Products Formed

Reduction: N-(4-aminobenzyl)-2-nitrobenzenesulfonamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: N-(4-chlorobenzyl)-2-nitrobenzenesulfone.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

N-(4-chlorobenzyl)-2-nitrobenzenesulfonamide is primarily utilized as a building block in the synthesis of pharmaceutical agents. Its structure allows it to act as a precursor for compounds targeting bacterial infections and inflammatory diseases. For instance, it has been involved in developing new sulfonamide derivatives that exhibit antibacterial properties against resistant strains of bacteria.

Anticancer Research:

Recent studies have explored the anticancer potential of derivatives synthesized from this compound. These derivatives have shown cytotoxic activity against various human cancer cell lines, including colon and breast cancer cells. The mechanism often involves inducing apoptosis in cancer cells, making these compounds promising candidates for further development as anticancer agents .

Materials Science

Advanced Material Development:

The compound has applications in materials science, particularly in creating advanced materials with enhanced thermal stability and resistance to degradation. Its sulfonamide group contributes to the material's properties, making it suitable for various industrial applications.

Biological Studies

Biochemical Assays:

this compound serves as a probe in biochemical assays to study enzyme activities and protein interactions. Its ability to mimic natural substrates allows it to inhibit specific enzyme activities, providing insights into metabolic pathways and potential therapeutic targets.

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Building block for antibacterial and anti-inflammatory agents |

| Anticancer Research | Cytotoxic derivatives against human cancer cell lines |

| Materials Science | Development of materials with enhanced thermal stability |

| Biological Studies | Probe for studying enzyme activities and protein interactions |

Table 2: Case Studies on Anticancer Activity

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The nitro group may also participate in redox reactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(4-chlorobenzyl)-2-nitrobenzenesulfonamide are best contextualized through comparison with analogous sulfonamide derivatives. Key compounds and their distinguishing features are summarized below:

Structural Analogues and Substituent Effects

Physicochemical Properties

- Solubility : Methoxy-substituted derivatives (e.g., N-((4-methoxybenzyl)oxy)-2-nitrobenzenesulfonamide) exhibit improved aqueous solubility compared to chloro analogues due to the polar methoxy group .

- Stability : Nitro groups confer oxidative stability, but electron-deficient aryl groups (e.g., 4-chlorobenzyl) may increase susceptibility to hydrolysis under acidic conditions .

Research Findings and Challenges

- Yield Optimization : Chroman and fluorophenyl derivatives achieved higher yields (>60%) compared to multi-step syntheses of chlorobenzyl analogues, reflecting efficiency challenges with the latter .

- Biological Specificity : The 4-chlorobenzyl group’s lipophilicity may enhance blood-brain barrier penetration, but its discontinuation suggests unresolved toxicity or selectivity issues .

- Safety Profiles : N-((4-methoxybenzyl)oxy)-2-nitrobenzenesulfonamide is prioritized for industrial use with established safety protocols, whereas discontinued compounds lack comparable data .

Biological Activity

N-(4-chlorobenzyl)-2-nitrobenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonamide group, a nitro group, and a chlorobenzyl moiety. The molecular formula is CHClNOS, and it exhibits significant solubility in polar solvents, which is advantageous for biological assays.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The sulfonamide group mimics the structure of natural substrates, allowing it to bind to the active sites of enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in antibacterial activity where it targets bacterial dihydropteroate synthase.

- Redox Reactions : The nitro group can undergo reduction, contributing to its biological effects through reactive nitrogen species (RNS) generation, which can modulate cellular signaling pathways .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. Its effectiveness is attributed to the inhibition of folate synthesis pathways in bacteria. Studies have shown that modifications in the substituents on the benzene ring can enhance its antibacterial potency .

Anticancer Potential

Recent research indicates that this compound exhibits selective cytotoxicity against cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and K-562 (leukemia). The selectivity index for these cells was found to be above 2.0, suggesting potential as an anticancer agent . The compound's ability to induce apoptosis in tumor cells while sparing normal cells highlights its therapeutic promise.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications:

| Modification | Effect on Activity |

|---|---|

| Nitro group position | Changes in redox potential; affects enzyme binding |

| Chlorine substitution | Enhances lipophilicity and membrane penetration |

| Alkyl/aryl substitutions | Alters selectivity towards specific targets |

These modifications have been explored in various studies to optimize the compound's pharmacological profile .

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound against multi-drug resistant bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that was significantly lower than that of traditional antibiotics, indicating its potential as a novel antimicrobial agent.

- Cytotoxicity Assessment : In vitro testing on cancer cell lines revealed that this compound induced apoptosis via mitochondrial pathways. The study utilized flow cytometry to quantify apoptotic cells and assessed the expression of key apoptotic markers .

- Anti-inflammatory Activity : In a model of acute inflammation, the compound reduced edema formation significantly compared to control groups, suggesting its utility in managing inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4-chlorobenzyl)-2-nitrobenzenesulfonamide, and how can reaction conditions be standardized?

- Methodological Answer : The compound can be synthesized via sulfonylation of 4-chlorobenzylamine with 2-nitrobenzenesulfonyl chloride. A two-step procedure is recommended:

Sulfonylation : React 4-chlorobenzylamine (2 mmol) with 2-nitrobenzenesulfonyl chloride (2 mmol) in the presence of anhydrous NaHCO₃ as a base under vigorous stirring at room temperature. Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) .

Purification : Isolate the crude product via filtration, wash with cold water, and recrystallize using ethanol. Yield optimization (~75–85%) requires strict control of stoichiometry and exclusion of moisture .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the 4-chlorobenzyl group (δ ~4.5 ppm for CH₂, δ ~128–135 ppm for aromatic carbons) and sulfonamide NH (δ ~10–11 ppm). The nitro group induces deshielding in adjacent aromatic protons .

- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520 cm⁻¹ and 1340 cm⁻¹) .

- HPLC/MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect [M+H]+ ions via ESI-MS .

Q. How can crystallographic data resolve structural ambiguities in this sulfonamide?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Grow crystals via slow evaporation in DMSO/ethanol (1:3). Refine data using SHELXL (SHELX suite) to determine bond lengths (e.g., S–N ~1.63 Å), torsion angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds). Validate geometry with PLATON to detect disorders or twinning .

Advanced Research Questions

Q. What computational approaches predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian 09 at the B3LYP/6-311++G(d,p) level to compute HOMO-LUMO gaps (e.g., ~4.5 eV for nitro group electron withdrawal), molecular electrostatic potential (MEP) maps, and Fukui indices to identify nucleophilic/electrophilic sites .

- Molecular Docking : Dock the compound into target proteins (e.g., carbonic anhydrase) using AutoDock Vina. Parameterize partial charges via AM1-BCC and validate binding modes with MD simulations (NAMD, 100 ns) .

Q. How do steric and electronic effects of the 4-chlorobenzyl and nitro groups influence sulfonamide stability under acidic/basic conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- Acidic Hydrolysis (0.1 M HCl, 60°C) : The nitro group stabilizes the sulfonamide via resonance, but the 4-chlorobenzyl moiety may undergo SNAr displacement at elevated temperatures. Monitor degradation via HPLC .

- Base-Mediated Rearrangement (0.1 M NaOH) : The electron-withdrawing nitro group increases sulfonamide acidity (pKa ~8–9), promoting deprotonation and potential ring nitration side reactions. Quench with acetic acid to isolate intermediates .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

- Methodological Answer :

- Solvent Screening : Test mixed solvents (e.g., DMF/water, acetone/hexane) to induce nucleation. Add seed crystals from isostructural analogs (e.g., N-(4-methoxybenzyl) derivatives) .

- Cryocooling : Mount crystals in Paratone-N oil and cool to 100 K to minimize thermal motion artifacts. Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data collection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.